molecular formula C18H20O B1621557 7-pentyl-9H-fluoren-2-ol CAS No. 99012-40-5

7-pentyl-9H-fluoren-2-ol

Cat. No.: B1621557
CAS No.: 99012-40-5
M. Wt: 252.3 g/mol
InChI Key: KVLMFEDZEZXVBC-UHFFFAOYSA-N
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Description

7-Pentyl-9H-fluoren-2-ol is a synthetic compound belonging to the family of fluorene derivativesThe molecular formula of this compound is C18H20O, and it has a molecular weight of 252.35 g/mol .

Properties

IUPAC Name

7-pentyl-9H-fluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-2-3-4-5-13-6-8-17-14(10-13)11-15-12-16(19)7-9-18(15)17/h6-10,12,19H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMFEDZEZXVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379493
Record name 7-pentyl-9H-fluoren-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99012-40-5
Record name 7-pentyl-9H-fluoren-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-pentyl-9H-fluoren-2-ol typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Pentyl-9H-fluoren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Pentyl-9H-fluoren-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-pentyl-9H-fluoren-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The aromatic structure enables it to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its lipophilicity, making it more suitable for applications in organic electronics and materials science .

Biological Activity

7-Pentyl-9H-fluoren-2-ol is a synthetic compound belonging to the family of fluorene derivatives, characterized by its molecular formula C18H20OC_{18}H_{20}O and a molecular weight of 252.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of a hydroxyl group in this compound allows for the formation of hydrogen bonds with biological molecules, influencing their function. The aromatic structure enables interactions with various enzymes and receptors, which may affect numerous biochemical pathways. The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, reduction to yield alcohols, and electrophilic substitution reactions on the aromatic ring.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound alongside other fluorenyl derivatives. Research indicates that while some derivatives exhibit antimicrobial activity against certain Gram-positive bacteria, this compound itself has shown limited effectiveness against multidrug-resistant pathogens. For instance, in tests against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, the compound did not demonstrate significant antimicrobial activity .

Anticancer Potential

The anticancer potential of this compound has also been explored. Preliminary findings suggest that compounds within the fluorene family may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. However, specific studies focusing solely on this compound are still limited, necessitating further research to elucidate its effectiveness against different cancer types.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives for evaluation against multidrug-resistant bacteria. Although these derivatives were tested alongside this compound, they did not show significant activity against resistant strains, indicating a need for structural modifications to enhance efficacy .
  • Mechanistic Insights : The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The compound's ability to form hydrogen bonds may facilitate its binding to proteins involved in critical cellular processes.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Properties
This compound Limited antimicrobial activityHydroxyl group enhances interaction
9H-Fluoren-2-ol Moderate antimicrobial activitySimilar structure without pentyl substitution
7-Pentyl-9H-fluoren-2-one Potentially higher activityOxidized form may enhance biological effects
7-Pentyl-9H-fluorene Lacks hydroxyl groupParent hydrocarbon with no functional group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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